4-Vinylbenzyl thiocyanate

Photolithography Polymer Synthesis Copolymerization

4-Vinylbenzyl thiocyanate (VBT, CAS 148797-87-9) is a bifunctional styrenic monomer possessing a polymerizable vinyl group and a photolabile thiocyanate (-SCN) moiety. This combination enables the synthesis of photoreactive polymers that undergo a deep-UV induced isomerization from thiocyanate to highly reactive isothiocyanate (-NCS) groups, facilitating covalent immobilization and surface patterning.

Molecular Formula C10H9NS
Molecular Weight 175.25 g/mol
CAS No. 148797-87-9
Cat. No. B170591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Vinylbenzyl thiocyanate
CAS148797-87-9
Synonyms4-VINYLBENZYL THIOCYANATE
Molecular FormulaC10H9NS
Molecular Weight175.25 g/mol
Structural Identifiers
SMILESC=CC1=CC=C(C=C1)CSC#N
InChIInChI=1S/C10H9NS/c1-2-9-3-5-10(6-4-9)7-12-8-11/h2-6H,1,7H2
InChIKeyPDFURVYAONQPPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Vinylbenzyl Thiocyanate (CAS 148797-87-9) in Functional Polymer and Biochip Synthesis


4-Vinylbenzyl thiocyanate (VBT, CAS 148797-87-9) is a bifunctional styrenic monomer possessing a polymerizable vinyl group and a photolabile thiocyanate (-SCN) moiety [1]. This combination enables the synthesis of photoreactive polymers that undergo a deep-UV induced isomerization from thiocyanate to highly reactive isothiocyanate (-NCS) groups, facilitating covalent immobilization and surface patterning [2][3]. Its primary applications lie in advanced materials for biochips, optical gratings, and nanoparticle immobilization, where its distinct photochemistry offers quantifiable advantages over halogenated or other chalcogenocyanate analogs [4].

Why 4-Vinylbenzyl Thiocyanate Cannot Be Directly Substituted with Halide or Selenocyanate Analogs


4-Vinylbenzyl thiocyanate (VBT) cannot be directly replaced by analogs like 4-vinylbenzyl chloride (VBC) or 4-vinylbenzyl selenocyanate (VBSe) due to fundamentally different photoreaction mechanisms and efficiencies [1]. While VBC crosslinks via hydrogen abstraction by halogen radicals, VBT undergoes a photo-isomerization to isothiocyanate, a group with distinct and highly selective reactivity toward amines [2]. Furthermore, VBT offers a 4x difference in photosensitivity compared to its selenocyanate analog (VBSe) and its bromide analog (VBBr), meaning simple substitution would drastically alter the energy required for processing, the resulting material's functional group density, and its ultimate performance in applications like biochip fabrication [3][4].

Quantitative Differentiation of 4-Vinylbenzyl Thiocyanate from Closest Analogs


VBT Copolymer Photosensitivity: 4x Higher Than Selenocyanate and Bromide Analogs

The photosensitivity of 4-vinylbenzyl thiocyanate (VBT) copolymers is quantifiably distinct from its closest analogs. Under deep-UV irradiation (248 nm), poly(VBSe-co-ST) (the selenocyanate analog) is about four times more photosensitive than poly(VBT-co-ST) or poly(VBBr-co-ST) [1]. This means VBT requires a higher gel dose for crosslinking, a parameter critical for controlled photopatterning.

Photolithography Polymer Synthesis Copolymerization

High DNA Immobilization Capacity: 80% at 450 mJ/cm² UV Dose

In biochip applications, PST-co-VBT (poly(styrene-co-4-vinylbenzyl thiocyanate)) achieves an immobilization capacity of approximately 80% for DNA and proteins at a UV energy density of 450 mJ/cm² (λex = 254 nm) [1]. This surface is reported to be superior to tested commercial chip surfaces in signal-to-noise ratio and reproducibility [2].

Biochip Fabrication DNA Microarrays Surface Chemistry

Lower Hydrogen Abstraction Efficiency vs. Bromide Analogs Prevents Undesired Crosslinking

A comparative study of low-molecular-weight model compounds shows that thiocyanato radicals (from VBT) have far less hydrogen abstraction efficiency than bromine radicals (from VBBr) [1]. This fundamental difference in radical reactivity translates to more controlled and less indiscriminate crosslinking in VBT-based copolymers, reducing unwanted side reactions.

Polymer Photochemistry Radical Reactions Photocrosslinking

Tunable Photocrosslinking Quantum Efficiency (Φ 3.8-12.3 × 10⁻³) via Copolymer Composition

The photocrosslinking quantum efficiency (Φ) of poly(VBT-co-ST) can be precisely tuned by adjusting the molar fraction of VBT in the copolymer (0.05 to 0.45) [1]. This tunability is a distinct advantage over less controllable crosslinking systems.

Lithographic Materials Photopolymer Design Deep-UV Resists

Patterned Nanoparticle Immobilization with Spatial Selectivity Not Observed for Non-Photoreactive Analogs

Upon UV irradiation (λ < 300 nm), VBT-containing copolymers generate isothiocyanate groups that enable selective covalent immobilization of aminofunctionalized silica nanoparticles (SiO2-NP) exclusively in irradiated areas, with no immobilization observed in non-irradiated areas [1]. This spatial control is a fundamental advantage over non-photoreactive analogs like 4-vinylbenzyl chloride.

Nanoparticle Patterning Surface Functionalization Silica Immobilization

High-Value Application Scenarios for 4-Vinylbenzyl Thiocyanate Based on Verified Evidence


High-Performance Biochip and Microarray Fabrication

Utilize 4-vinylbenzyl thiocyanate as the key monomer in poly(styrene-co-VBT) (PST-co-VBT) for biochip surface coatings. This application leverages the monomer's ability to achieve an 80% DNA/protein immobilization capacity at 450 mJ/cm² UV dose and its proven superiority in signal-to-noise ratio over commercial alternatives [1]. The photogenerated isothiocyanate groups offer high, selective reactivity toward amine-terminated biomolecules, enabling robust covalent attachment essential for diagnostic accuracy [2].

Controlled Photolithography for Micro-Optics and Gratings

Employ 4-vinylbenzyl thiocyanate copolymers in deep-UV lithography for fabricating phase gratings and optical components. This scenario directly exploits the quantifiable tunability of the gel dose (6.7 to 262 mJ/cm²) and quantum efficiency (Φ 3.8-12.3 × 10⁻³) by adjusting the VBT molar fraction (0.05-0.45) [1]. The resulting photo-induced refractive index change enables precise patterning of optical structures [2].

Spatially-Selective Nanoparticle Patterning for Advanced Coatings

Use VBT-based photoreactive polymer films to create patterned arrays of silica nanoparticles or other amine-functionalized nanomaterials. The process is based on the 100% spatial contrast between UV-irradiated and non-irradiated areas, where aminofunctionalized SiO2-NP are selectively immobilized via reaction with photogenerated isothiocyanate groups [1]. This application is critical for creating protective layers, sensors, and structured functional surfaces [2].

Synthesis of Functional Copolymers with Precisely Controlled Reactivity

Incorporate 4-vinylbenzyl thiocyanate as a reactive comonomer in radical copolymerizations to create materials with a specific, pre-determined density of latent isothiocyanate functionalities. This scenario is supported by the demonstrated ability to synthesize copolymers with VBT molar fractions from 0.05 to 0.45, allowing precise tuning of the final material's crosslinking quantum efficiency (Φ) and photosensitivity [1]. This approach is valuable for designing custom photoresists and reactive polymer scaffolds [2].

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